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Compound of Interest

Compound Name: CH 150

Cat. No.: B1668555

A Note on "CH 150": The term "CH 150" does not correspond to a universally recognized
chemical reagent or fluorophore in the context of fluorescence-based research. It may be an
internal laboratory identifier, a product code specific to a certain manufacturer, or a
typographical error. This guide provides comprehensive strategies for minimizing
autofluorescence that are broadly applicable to various experimental setups in fluorescence
microscopy and flow cytometry, regardless of the specific fluorescent dye being used.

Troubleshooting Guide

This guide addresses common issues researchers face with autofluorescence during their
experiments.
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Problem Possible Cause Suggested Solution

1. Spectral Unmixing: If using
a confocal microscope with a
spectral detector, use spectral
unmixing to separate the
autofluorescence signature
from your specific fluorophore
Endogenous autofluorescence ) )
) ] signals. 2. Photobleaching:

High background fluorescence  from the sample itself (e.g.,

) ) Expose the sample to the

in all channels collagen, elastin, NADH,

) ) excitation light for a period
riboflavin).[1][2][3]

before imaging to reduce
autofluorescence. 3. Chemical
Quenching: Treat samples with
quenching agents like Sodium
Borohydride or Sudan Black B

(see protocols below).[4][5]

1. Choose Brighter
Fluorophores: Opt for
fluorophores with high
quantum yields and extinction
coefficients (e.g., PE, APC for
flow cytometry).[1][6] 2. Select

Fluorophores in the Far-Red

Signal from my fluorophore is Low signal-to-noise ratio, )
) o Spectrum: Autofluorescence is
weak and obscured by possibly due to weak staining ) )
) typically weaker in the far-red
background or high autofluorescence.

and near-infrared regions of
the spectrum.[2][4] 3. Antibody
Titration: Optimize the
concentration of your
fluorescently labeled
antibodies to achieve the best

signal-to-noise ratio.[1]
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Autofluorescence is particularly
strong in specific structures
(e.g., extracellular matrix, red

blood cells)

These structures contain high
concentrations of endogenous
fluorophores like collagen,

elastin, and heme groups.[1][4]

[7]

1. For Tissues Rich in
Extracellular Matrix: Consider
using enzymatic digestion
(e.g., collagenase) if
compatible with your
experiment to reduce collagen-
based autofluorescence. 2. For
Blood-Rich Tissues: Perfuse
the tissue with PBS before
fixation to remove red blood
cells.[2][4][7] For blood

samples, lyse red blood cells.

[1](2]

| see increased

autofluorescence after fixation

Aldehyde fixatives like
paraformaldehyde (PFA) and
glutaraldehyde can induce
autofluorescence by reacting
with amines to form fluorescent
products.[1][4][8]

1. Change Fixative: Switch to a
non-aldehyde fixative such as
ice-cold methanol or ethanol.
[1][2][5] 2. Reduce Fixation
Time and Concentration: Use
the lowest possible
concentration of the aldehyde
fixative and the shortest
fixation time that still preserves
the tissue morphology.[4][5] 3.
Sodium Borohydride
Treatment: After aldehyde
fixation, treat the sample with
sodium borohydride to reduce
the aldehyde-induced

fluorescence.[3][4]

My cell culture media is

causing high background

Common components in cell
culture media like phenol red,
riboflavin, and fetal bovine

serum (FBS) are fluorescent.

[1](2]

1. Use Imaging-Specific Media:
For live-cell imaging, switch to
a phenol red-free and, if
possible, a serum-free or
reduced-serum medium during
the imaging session.[1][2] 2.
Wash Cells Thoroughly: Before
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imaging, wash the cells with
PBS to remove residual media

components.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological samples from endogenous
fluorophores, as opposed to the signal from intentionally added fluorescent probes.[1][8][9]
Common sources include molecules like collagen, elastin, NADH, riboflavin, and lipofuscin.[1]
[2][3] It can also be induced by sample preparation steps, particularly fixation with aldehyde
reagents.[1][4]

Q2: How can | check if my sample has autofluorescence?

The simplest way to assess autofluorescence is to prepare an unstained control sample.[1][2]
This sample should go through all the same processing steps as your stained samples,
including fixation and permeabilization, but without the addition of any fluorescent labels.[1]
When you image this control, any signal you detect is autofluorescence.

Q3: Does autofluorescence occur at specific wavelengths?

Yes, different endogenous fluorophores have different excitation and emission spectra.
However, many common sources of autofluorescence, such as NADH and flavins, are excited
by UV and blue light and emit in the green and yellow regions of the spectrum.[2] Lipofuscin
has a very broad emission spectrum.[3] Generally, autofluorescence is less intense at longer
wavelengths, which is why far-red and near-infrared fluorophores are often recommended to
minimize its impact.[2][4]

Q4: Can | computationally remove autofluorescence?

Yes, if you have a spectral confocal microscope, you can use a technique called spectral
unmixing. This involves capturing the emission spectrum of the autofluorescence from an
unstained sample and then using software to subtract this "autofluorescence signature” from
your experimental images.
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Q5: Are there commercial reagents to reduce autofluorescence?

Yes, several commercial kits and reagents are available that are designed to quench
autofluorescence from various sources. These are often easy to incorporate into standard
staining protocols. For example, some reagents are specifically designed to reduce lipofuscin-
based autofluorescence.[4]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by glutaraldehyde or paraformaldehyde
fixation.

Materials:

o Phosphate Buffered Saline (PBS)

e Sodium borohydride (NaBHa)

» Fixed biological sample (cells or tissue sections)
Procedure:

o Prepare a fresh solution of sodium borohydride: Dissolve 1 mg of sodium borohydride in 10
mL of PBS. This solution should be made fresh just before use.

o Wash the fixed sample: After the fixation step, wash the sample three times with PBS for 5
minutes each to remove any residual fixative.

 Incubate with sodium borohydride: Immerse the sample in the freshly prepared sodium
borohydride solution and incubate for 15-30 minutes at room temperature.

e Wash the sample: Wash the sample thoroughly three times with PBS for 5 minutes each to
remove the sodium borohydride.
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e Proceed with your staining protocol: The sample is now ready for permeabilization and
immunolabeling.

Protocol 2: Sudan Black B Staining to Reduce
Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in
aging tissues.

Materials:

70% Ethanol

Sudan Black B powder

Phosphate Buffered Saline (PBS)

Stained biological sample (tissue sections)

Procedure:

Prepare the Sudan Black B solution: Create a 0.1% (w/v) solution of Sudan Black B in 70%
ethanol. Mix well and filter the solution to remove any undissolved particles.

o Complete your immunofluorescence staining: Perform your entire staining protocol, including
the final washes after the secondary antibody.

¢ |ncubate with Sudan Black B: Immerse the stained slides in the 0.1% Sudan Black B solution
for 5-10 minutes at room temperature in the dark.

o Wash the sample: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B,
followed by several thorough washes in PBS.

e Mount the coverslip: Mount the coverslip with an appropriate mounting medium and proceed
with imaging.

Quantitative Data Summary
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Table 1: Comparison of Fixatives and their Autofluorescence Potential

Autofluorescence

Fixative Emission Spectrum Notes
Level
Strong cross-linker,
) Broad (Blue, Green, . o
Glutaraldehyde High but induces significant
Red)[4]
autofluorescence.[5]
Less autofluorescence
Paraformaldehyde
Moderate Broad than glutaraldehyde.
(PFA)
[5]
Good for cell surface
Methanol/Ethanol o markers, but can alter
Low Minimal ) )
(cold) protein conformation.

[1]5]

Table 2: Common Endogenous Fluorophores

Fluorophore

Excitation Range

Emission Range

Common Location

(nm) (nm)
Collagen 300 - 450 350 - 550 Extracellular matrix
Elastin 350 - 450 420 - 520 Extracellular matrix[8]
NADH 355 - 488 350 - 550 Mitochondria[2]
Riboflavin (Flavins) ~450 ~530 Cytoplasm
Lipofuscin 345 - 490 460 - 670 ?.ysgsomes (especially
in aging cells)[8]
Heme Groups Broad Broad Red blood cells[4]
Visualizations
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High Autofluorescence Detected
(Unstained Control)

Is the autofluorescence
localized or diffuse?

Diffuse

Diffuse Autofluorescence )

Is it induced by fixation?

Localized

4 A N\
Localized Autofluorescence
Switch to non-aldehyde fixative st e B )/
(Methanol/Ethanol) ging-sp Source of localization?
(phenol red-free, serum-free)
Reduce fixation time/concentration
Red Blood Cells Extracellular Matrix Lipofuscin Granules
\ 4
Use Sodium Borohydride treatment Perfuse tissue with PBS Consider enzymatic digestion e sud
Lyse RBCs (e.g., collagenase)
AN /

Use brighter, far-red fluorophores

Titrate antibody concentration No

Optimized Image Acquisition

Click to download full resolution via product page

Caption: A workflow for troubleshooting common autofluorescence issues.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1668555?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Endogenous Sources Exogenous & Process-Induced Sources

Structural Proteins Metabolic Molecules Pigments Aldehyde Fixatives Culture Media Materials
(Collagen, Elastin) (NADH, Flavins) (Lipofuscin, Heme) (PFA, Glutaraldehyde) (Phenol Red, FBS, Riboflavin) (Plastic slides/dishes)

Total Autofluorescence Signal

Click to download full resolution via product page

Caption: Major sources contributing to sample autofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668555#minimizing-autofluorescence-when-using-
ch-150]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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